molecular formula C9H5BrN2S B599744 6-Benzothiazolecarbonitrile, 2-(bromomethyl)- CAS No. 167979-54-6

6-Benzothiazolecarbonitrile, 2-(bromomethyl)-

Cat. No.: B599744
CAS No.: 167979-54-6
M. Wt: 253.117
InChI Key: UZRFBPSSZFGXNJ-UHFFFAOYSA-N
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Description

6-Benzothiazolecarbonitrile, 2-(bromomethyl)- is a chemical compound with the molecular formula C9H5BrN2S and a molecular weight of 253.12 g/mol . This compound is characterized by the presence of a benzothiazole ring, a carbonitrile group, and a bromomethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzothiazolecarbonitrile, 2-(bromomethyl)- typically involves the bromination of 6-Benzothiazolecarbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for 6-Benzothiazolecarbonitrile, 2-(bromomethyl)- are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Benzothiazolecarbonitrile, 2-(bromomethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Benzothiazolecarbonitrile, 2-(bromomethyl)- is used in a wide range of scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Benzothiazolecarbonitrile, 2-(bromomethyl)- involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity. The benzothiazole ring can interact with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzothiazolecarbonitrile, 2-chloromethyl-
  • 6-Benzothiazolecarbonitrile, 2-iodomethyl-
  • 6-Benzothiazolecarbonitrile, 2-methyl-

Uniqueness

6-Benzothiazolecarbonitrile, 2-(bromomethyl)- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)-1,3-benzothiazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2S/c10-4-9-12-7-2-1-6(5-11)3-8(7)13-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRFBPSSZFGXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)SC(=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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